2-Bromo-6-fluoro-4-nitrophenol
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Overview
Description
2-Bromo-6-fluoro-4-nitrophenol: is an organic compound with the molecular formula C6H3BrFNO3 . It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-fluoro-4-nitrophenol typically involves the nitration of 2-bromo-4-fluorophenol. One common method includes dissolving 2-bromo-4-fluorophenol in chloroform and adding a mixture of sulfuric acid and nitric acid dropwise at room temperature. The mixture is then heated to 40-80°C to complete the reaction. The organic phase is washed with water, and the solvent is evaporated to obtain the target compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-4-nitrophenol undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group into the aromatic ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Common Reagents and Conditions:
Nitration: Typically involves nitric acid and sulfuric acid as reagents.
Bromination: Uses bromine or hydrobromic acid in the presence of a catalyst.
Fluorination: Often employs fluorine gas or hydrogen fluoride.
Major Products: The major products formed from these reactions include various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: 2-Bromo-6-fluoro-4-nitrophenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions, such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its effectiveness against various pathogens .
Medicine: While not widely used in medicine, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various products .
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial effects. The bromine and fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
- 2-Bromo-4-fluoro-6-nitrophenol
- 2-Bromo-4-methyl-6-nitrophenol
- 2-Bromo-4-methoxy-6-nitrophenol
- 2-Bromo-6-nitrophenol
- 2-Bromo-4-chloro-6-nitrophenol
- 2-Bromo-3-fluoro-6-nitrophenol
Uniqueness: 2-Bromo-6-fluoro-4-nitrophenol is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. The combination of these substituents enhances the compound’s reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBBEHQOMCJIGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602599 |
Source
|
Record name | 2-Bromo-6-fluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329-49-7 |
Source
|
Record name | 2-Bromo-6-fluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 329-49-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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